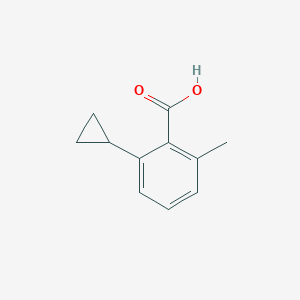

2-Cyclopropyl-6-methylbenzoic acid

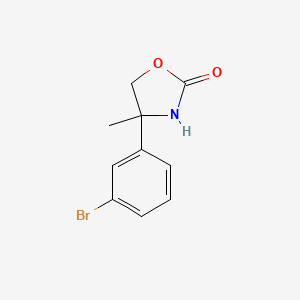

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-6-methylbenzoic acid is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of cyclopropane compounds like 2-Cyclopropyl-6-methylbenzoic acid often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl .Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6-methylbenzoic acid is represented by the linear formula C11H12O2 .Chemical Reactions Analysis

Cyclopropane compounds are involved in various chemical reactions. For instance, they can undergo Pd-catalyzed cross-coupling with aryl bromides or triflates . They can also participate in intramolecular nickel-catalyzed cross-electrophile coupling reactions .Physical And Chemical Properties Analysis

2-Cyclopropyl-6-methylbenzoic acid is a solid substance at room temperature . It has a molecular weight of 176.22 and a linear formula of C11H12O2 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Cyclopropyl-6-methylbenzoic acid, focusing on six unique applications:

Pharmaceutical Development

2-Cyclopropyl-6-methylbenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific biological pathways. For instance, it can be modified to create derivatives that act as inhibitors or activators of enzymes involved in metabolic processes, potentially leading to new treatments for diseases such as cancer and diabetes .

Organic Synthesis

This compound is frequently used in organic synthesis as a building block for more complex molecules. Its cyclopropyl and methyl groups provide unique steric and electronic properties that can be exploited in the synthesis of novel organic compounds. Researchers utilize it in the creation of new materials with specific chemical properties, which can be applied in various industrial processes .

Catalysis Research

2-Cyclopropyl-6-methylbenzoic acid is also studied for its potential use in catalysis. Its structure allows it to act as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling. This application is particularly important in the field of green chemistry, where the goal is to develop more efficient and environmentally friendly catalytic processes .

Material Science

In material science, this compound is used to synthesize polymers and other materials with unique properties. Its incorporation into polymer chains can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials. These advanced materials have applications in various industries, including automotive, aerospace, and electronics .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzoic acid derivatives are often involved in a wide range of biological activities, including interactions with enzymes and receptors in the body .

Mode of Action

Without specific information on “2-Cyclopropyl-6-methylbenzoic acid”, it’s difficult to detail its mode of action. Benzoic acid derivatives often act by donating a proton (h+ ion) due to the carboxylic acid group, which can interact with various biological targets .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biological pathways .

Pharmacokinetics

The presence of the carboxylic acid group might influence its solubility and absorption .

Result of Action

Benzoic acid derivatives can have a variety of effects depending on their specific targets .

Propriétés

IUPAC Name |

2-cyclopropyl-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-2-4-9(8-5-6-8)10(7)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYLKQOLEHUEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2613628.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2613630.png)

![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/no-structure.png)

![3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2613637.png)

![2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid](/img/structure/B2613639.png)

![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2613641.png)

![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)